Geranyl bromide

Organometallic Synthesis Alkylation Electrophile Reactivity

Geranyl bromide (CAS 6138-90-5) is a C10 allylic halide in the monoterpenoid class, characterized by a terminal primary bromide on a 3,7-dimethylocta-2,6-dien-1-yl scaffold with E-configuration at the C2–C3 double bond. It functions as an alkylating agent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
CAS No. 6138-90-5
Cat. No. B048430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl bromide
CAS6138-90-5
Synonyms(E)-1-Bromo-3,7-dimethyl-2,6-octadiene;  (2E)-1-Bromo-3,7-dimethylocta-2,6-diene;  (2E)-Geranyl Bromide;  (E)-1-Bromo-3,7-dimethyl-2,6-octadiene;  Geranyl Bromide;  trans-Geranyl Bromide_x000B_
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCBr)C)C
InChIInChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+
InChIKeyJSCUZAYKVZXKQE-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranyl Bromide (CAS 6138-90-5): A Benchmark Allylic Bromide for Terpenoid Synthesis and Regioselective Coupling


Geranyl bromide (CAS 6138-90-5) is a C10 allylic halide in the monoterpenoid class, characterized by a terminal primary bromide on a 3,7-dimethylocta-2,6-dien-1-yl scaffold with E-configuration at the C2–C3 double bond. It functions as an alkylating agent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitution pathways . The compound is commercially available at 95–98% purity as a colorless to pale yellow liquid (density 1.094 g/mL, boiling point 101–102 °C at 12 mmHg), with reactivity governed by the allylic bromide moiety that enables both SN2 and SN2′ pathways .

Why Geranyl Bromide Cannot Be Directly Substituted by Other Geranyl Halides in Electrophilic Alkylations


Geranyl chloride, neryl bromide, and other geranyl derivatives are not drop-in replacements for geranyl bromide in synthetic workflows due to quantifiable differences in electrophilic reactivity and stereochemical outcomes. Direct comparative studies reveal that geranyl chloride produces substantially lower yields in organometallic alkylations than its bromide counterpart—65% versus 10% in organolithium-mediated coupling—owing to the higher bond dissociation energy of the C–Cl bond and attenuated leaving-group ability [1]. Furthermore, the stereoisomer neryl bromide ((2Z)-configured) exhibits a pronounced intrinsic cyclization tendency under aqueous or ultrasonic conditions, leading to divergent product distributions that compromise synthetic fidelity when E-configured geranyl bromide is required [2]. Substituting geranyl bromide with less reactive halides introduces stoichiometric inefficiencies, requires harsher reaction conditions, and risks altering regioselectivity profiles in copper-mediated coupling reactions.

Quantitative Comparative Evidence: Geranyl Bromide Performance Versus Closest Analogs


Electrophilic Alkylation Yield: Geranyl Bromide vs. Geranyl Chloride in Organolithium Coupling

In a direct head-to-head comparison using 2-bromomenadiol-derived organolithium nucleophiles, geranyl bromide achieved a 65% isolated coupling yield, whereas geranyl chloride yielded only 10% under identical conditions [1]. This six-fold difference in efficiency stems from the superior leaving-group ability of bromide relative to chloride in SN2-type alkylations of allylic systems.

Organometallic Synthesis Alkylation Electrophile Reactivity

Regioselectivity in 1,4-Enyne Formation: Geranyl Bromide Outperforms Other Allyl Halides

A systematic investigation of 1,4-enyne formation via coupling of α-acetylene copper complexes with various allyl halides identified geranyl bromide as the substrate achieving the highest regioselectivity. Among copper acetylides, alkynyliodocuprates, and dialkynylcuprates tested against a panel of allyl halides, the most selective reaction was observed exclusively between dialkynylcuprates and geranyl bromide [1]. This finding indicates that the geranyl framework confers a regiodirecting advantage not present with prenyl, allyl, or other terpenoid bromides.

Copper-Mediated Coupling Regioselectivity Alkyne Synthesis

Intrinsic Cyclization Tendency: Geranyl Bromide vs. Neryl Bromide in Aqueous Media

Ultrasound-induced emulsification studies of geranyl and neryl bromides in water revealed a striking stereochemical dependence on cyclization propensity. Under short ultrasonic treatment, (2Z)-neryl bromide exhibited a pronounced tendency to cyclize, achieving high conversion and selectivity for monoterpene scaffolds, whereas (2E)-geranyl bromide remained comparatively resistant to cyclization under identical conditions [1]. Omitting ultrasound resulted in a heterogeneous environment producing dimeric ethers and complex product mixtures for both isomers.

Terpene Synthase Mimicry Cyclization Aqueous Reactivity

Regioselective Linalyl Carbinol Synthesis: Exclusive Reactivity of Geranyl Bromide with Tin

Geranyl bromide undergoes a tin-mediated addition reaction with aldehydes and ketones to yield linalyl alkyl or aryl carbinols with complete regioselectivity [1]. This transformation proceeds via an allylic rearrangement wherein the nucleophilic attack occurs exclusively at the tertiary carbon (C3) rather than the primary C1 position, generating the linalyl skeleton. Comparable regioselectivity has not been reported for geranyl chloride or geranyl acetate under analogous conditions, and the bromine leaving group is essential for facilitating the required allylic transposition.

Linalool Derivatives Tin-Mediated Allylation Regioselective Synthesis

Definitive Application Scenarios Where Geranyl Bromide Demonstrates Verified Performance Advantages


High-Efficiency Alkylation of Organometallic Nucleophiles for Terpenoid Natural Product Assembly

When constructing C–C bonds between prenyl/geranyl fragments and carbanion nucleophiles (organolithium, Grignard, or organocuprate reagents), geranyl bromide is the preferred electrophile based on 65% isolated yield in comparative organolithium alkylations—far exceeding geranyl chloride's 10% yield [1]. This performance differential justifies its selection in synthetic routes to menaquinone analogs (e.g., MK-2, MK-9) and other isoprenoid natural products requiring efficient terpenoid side-chain installation.

Regioselective Synthesis of Linalool-Derived Fragrance and Bioactive Compounds

Geranyl bromide enables the tin-mediated, completely regioselective synthesis of linalyl alkyl/aryl carbinols from aldehydes and ketones [1]. This transformation is uniquely accessible with the bromide leaving group and provides direct entry to linalool scaffolds valued in fragrance chemistry and as precursors to bioactive monoterpenoids. No equivalent regioselectivity has been documented for geranyl chloride or geranyl acetate, making geranyl bromide the reagent of choice for this specific synthetic disconnection.

Controlled Linear Terpenoid Alkylation Requiring Minimal Cyclization Side-Reactions

In aqueous or protic reaction environments where terpenoid cyclization poses a synthetic liability, geranyl bromide ((2E)-isomer) provides superior stability relative to its (2Z)-neryl bromide counterpart, which undergoes pronounced cyclization under ultrasonic emulsification conditions [1]. Researchers aiming to preserve the linear geranyl skeleton during alkylation or coupling steps should specifically procure the E-configured geranyl bromide to avoid unintended cyclization products and maintain reaction fidelity.

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